molecular formula C14H9F4NO2 B6410096 3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261916-19-1

3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6410096
CAS RN: 1261916-19-1
M. Wt: 299.22 g/mol
InChI Key: UNLFZGDNNHKWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% (3-AFTPA) is a synthetic organic compound with a wide range of applications in the field of organic chemistry. It is a colorless, crystalline solid with a melting point of 155-156°C and a boiling point of 253-255°C. 3-AFTPA is a building block for the synthesis of complex molecules, and is used in the pharmaceutical industry for the synthesis of drugs and other compounds. It has also been used for the synthesis of fluorescent dyes, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds.

Scientific Research Applications

3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has a wide range of applications in the field of scientific research. It has been used in the synthesis of fluorescent dyes, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of drugs and other pharmaceutical compounds, as well as in the synthesis of complex molecules. Additionally, 3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of polymers, and in the synthesis of materials for use in nanotechnology.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an acid catalyst in the synthesis of organic compounds, and has been found to be a useful reagent in the synthesis of complex molecules. Additionally, it has been found to be a useful catalyst for organic reactions, and has been used in the synthesis of fluorescent dyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% have not been extensively studied, and there are no known human health effects associated with its use. However, it has been found to be a useful reagent in the synthesis of organic compounds, and has been used in the synthesis of pharmaceutical compounds. Additionally, it has been used as a catalyst for organic reactions, and has been found to be a useful reagent in the synthesis of complex molecules.

Advantages and Limitations for Lab Experiments

The main advantages of 3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% for use in laboratory experiments include its availability, its low cost, and its high purity. Additionally, it is easy to handle, and can be stored for long periods of time without significant degradation. However, it is important to note that 3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is a highly corrosive compound, and should be handled with caution. Additionally, it is important to note that it can be toxic if inhaled or ingested, and should be handled with appropriate safety precautions.

Future Directions

The future directions for 3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and nanotechnology industries. Additionally, further research into its use as a catalyst for organic reactions, and its use in the synthesis of complex molecules, could lead to new and improved applications. Finally, further research into its use as a reagent for the synthesis of other compounds could lead to new and improved synthetic pathways.

Synthesis Methods

3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 4-fluoro-3-trifluoromethylphenol with an amide base, such as piperazine or piperidine, in the presence of a strong base, such as potassium carbonate or sodium hydroxide. The reaction of 4-fluoro-3-trifluoromethylphenol with an amine, such as aniline, in the presence of a strong base, such as potassium carbonate or sodium hydroxide, is also a common method of synthesis.

properties

IUPAC Name

3-amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c15-12-2-1-7(6-11(12)14(16,17)18)8-3-9(13(20)21)5-10(19)4-8/h1-6H,19H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLFZGDNNHKWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)N)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691844
Record name 5-Amino-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(4-fluoro-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261916-19-1
Record name 5-Amino-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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